![molecular formula C21H12N2O3 B2759061 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one CAS No. 98986-41-5](/img/structure/B2759061.png)
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves the cyclization of hydrazides with aldehydes. One common method includes the reaction of substituted aldehydes with hydrazine hydrates in the presence of iodine, which facilitates the cyclization process . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the synthesis. This method employs carboxylic acids and benzoic acid hydrazides with melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate and lead tetraacetate.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate, and ferric chloride.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Solvents: Common solvents include dimethylformamide (DMF) and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Applications De Recherche Scientifique
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of oxadiazole derivatives, including 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria by targeting the lipoteichoic acid biosynthesis pathway .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it can inhibit cell proliferation in several cancer cell lines. The presence of electron-withdrawing groups on the oxadiazole ring enhances its cytotoxic effects against cancer cells. Specifically, modifications to the phenyl ring have been shown to improve selectivity and potency against human glioblastoma and melanoma cells .
Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that certain derivatives can ameliorate cognitive deficits in models of Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The dual inhibition mechanism suggests potential therapeutic benefits for neurodegenerative disorders.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various oxadiazole derivatives, this compound was evaluated against multiple cancer cell lines. Results demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating strong potential as an anticancer agent .
Case Study 2: Neuroprotective Potential
Another study focused on evaluating the neuroprotective effects of this compound in scopolamine-induced cognitive impairment models. The results showed that treatment with the compound significantly improved memory function and reduced cholinesterase activity compared to control groups .
Mécanisme D'action
The mechanism of action of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways . For example, it has been shown to inhibit carboxylesterase Notum, a negative regulator of the Wnt signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-thiol: Exhibits similar antimicrobial and anticancer activities.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Shares structural similarities and is used in antioxidant studies.
1,2,4-Oxadiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one is unique due to its combined structural features of oxadiazole and chromenone, which contribute to its diverse range of biological activities and applications in materials science .
Activité Biologique
The compound 4-{4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N6O, with a molecular weight of approximately 286.36 g/mol. The structure integrates multiple pharmacophoric elements, including pyrimidine, piperazine, and morpholine rings.
Property | Value |
---|---|
Molecular Formula | C15H20N6O |
Molecular Weight | 286.36 g/mol |
IUPAC Name | 4-{4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
SMILES | CC1=NC(=NC1=N2CCN(CC2)C3=NC=CC(=N3)O)C(=N)C(C)N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting with commercially available pyrimidine derivatives and piperazine. Key steps include:
- Formation of Intermediate : Reacting 2-methylpyrimidine with piperazine derivatives.
- Coupling Reaction : The intermediate is then coupled with morpholine under optimized conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Studies suggest that it may act as an inhibitor of specific kinases, thereby modulating cell signaling pathways associated with cancer proliferation and survival.
Pharmacological Applications
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential use in oncology.
- Antimicrobial Properties : Some studies report efficacy against bacterial strains, indicating possible applications in treating infections.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential benefits in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study on the inhibition of tumor growth in HeLa and MCF7 cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Another investigation assessed its antimicrobial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Propriétés
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-21-17(20-23-22-19(26-20)14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18(16)25-21/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUMSGOHJAGSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.